

Oocydin A chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oocydin A

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Oocydin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oocydin A is a chlorinated macrocyclic lactone belonging to the haterumalide class of natural products. First isolated from the bacterium *Serratia marcescens*, it has demonstrated potent biological activities, including antifungal, anti-oomycete, and anticancer properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **Oocydin A**. It includes a summary of its biosynthetic pathway, known mechanisms of action, and detailed experimental protocols for its isolation and biological evaluation.

Chemical Structure and Properties

Oocydin A is a complex macrolide characterized by a 16-membered lactone ring containing a chlorinated vinyl group and a tetrahydrofuran moiety. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of **Oocydin A**

Identifier	Value	Reference
IUPAC Name	(E,5S)-5- [(1S,6Z,9E,13S,15S)-5- acetyloxy-10-chloro-6-methyl- 3-oxo-2,14- dioxabicyclo[11.2.1]hexadeca- 6,9-dien-15-yl]-5-hydroxy-3- methylpent-3-enoic acid	[1]
Molecular Formula	C ₂₃ H ₃₁ ClO ₈	[1]
Molecular Weight	470.9 g/mol	[1]
Canonical SMILES	<chem>C/C1=C/C/C=C(\CC[C@H]2C --INVALID-LINK----INVALID- LINK- -/CC(=O)O)O">C@@HOC(=O)CC1OC(=O)C)/Cl</chem>	[1]
InChIKey	OAWOFENLLWPBEQ- AQHKLOSRSA-N	[1]

A summary of the known physicochemical and spectroscopic properties of **Oocydin A** is provided in the following tables.

Table 2: Physicochemical Properties of **Oocydin A**

Property	Value	Reference
XLogP3	2.5	[1]
Topological Polar Surface Area	119 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	8	[1]
Rotatable Bond Count	6	[1]

Table 3: Spectroscopic Data of **Oocydin A**

Spectroscopic Technique	Key Data Points	Reference
¹ H-NMR	Data not fully available in search results.	
¹³ C-NMR	Data not fully available in search results.	
Mass Spectrometry	Molecular Ion: [M-H] ⁻ at m/z 469.16. Fragmentation data suggests losses of H ₂ O, CO ₂ , and the side chain.	[2]
UV-Vis Spectroscopy	Absorption maxima (λ _{max}) data not available in search results.	

Biological Activity and Mechanism of Action

Oocydin A exhibits a broad range of biological activities, making it a molecule of significant interest for therapeutic and agricultural applications.

Antifungal and Anti-Oomycete Activity

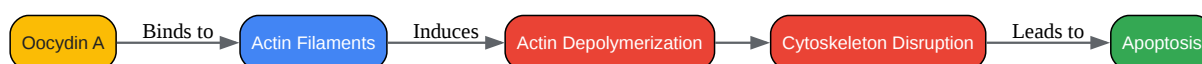
Oocydin A was initially identified for its potent inhibitory activity against plant pathogenic oomycetes.[2][3] It displays low minimum inhibitory concentrations (MICs) against various *Pythium* and *Phytophthora* species.[2][3] Its activity extends to some true fungi, though with lesser potency.[2]

Anticancer Activity

As a member of the haterumalide family, **Oocydin A** has demonstrated significant cytotoxicity against various cancer cell lines.[4][5] The proposed mechanism of action for haterumalides involves the disruption of the actin cytoskeleton, leading to apoptosis.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of haterumalides is believed to be the actin cytoskeleton. By binding to actin filaments, these macrolides can induce depolymerization and disrupt the normal dynamics of the cytoskeleton. This interference with a fundamental cellular structure leads to a cascade of downstream effects, culminating in programmed cell death (apoptosis).

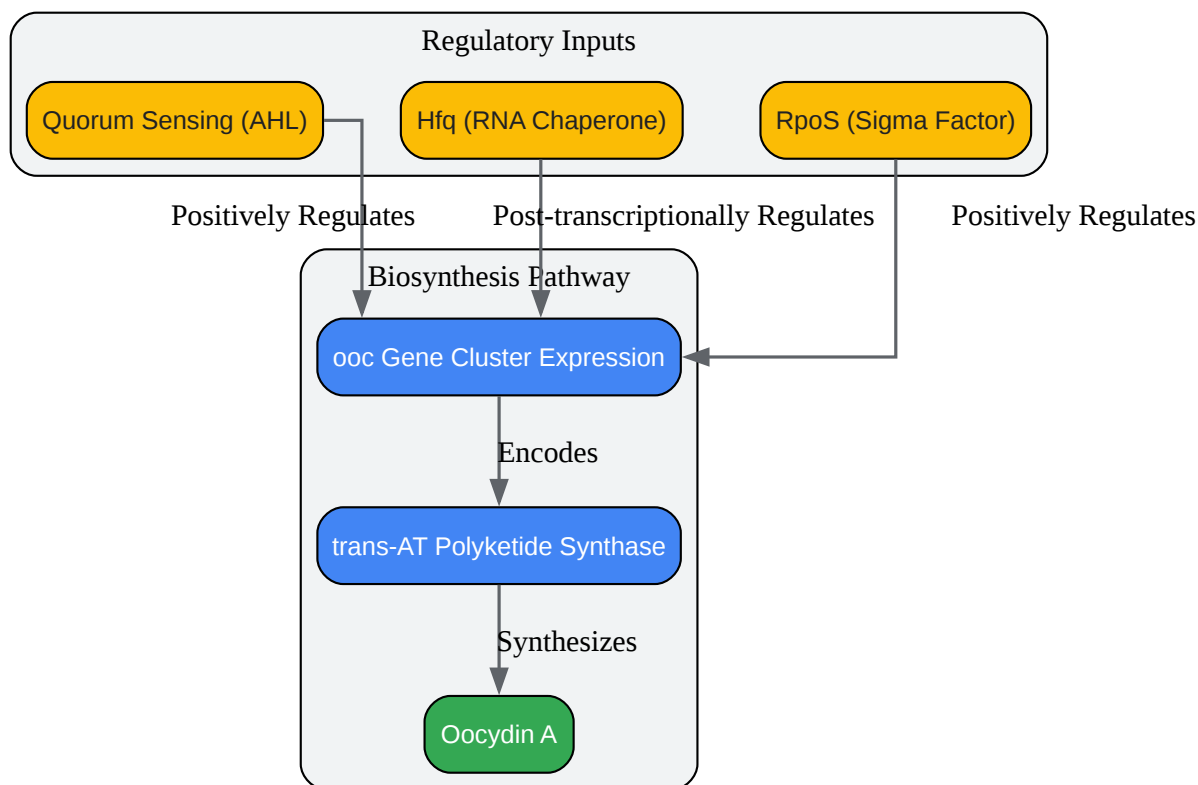


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Figure 1. Proposed mechanism of action of **Oocydin A** leading to apoptosis.

Biosynthesis

Oocydin A is synthesized by a large, multi-modular enzyme complex known as a trans-acyltransferase polyketide synthase (trans-AT PKS).[6] The biosynthetic gene cluster for **Oocydin A** has been identified in *Serratia* and *Dickeya* species.[4][7] The biosynthesis is a complex process involving multiple enzymatic steps to assemble the polyketide backbone and perform subsequent modifications, including chlorination and cyclization. The expression of the biosynthetic gene cluster is regulated by quorum sensing, the RNA chaperone Hfq, and the stationary phase sigma factor RpoS.[4]



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Figure 2. Regulatory network of **Oocydin A** biosynthesis.

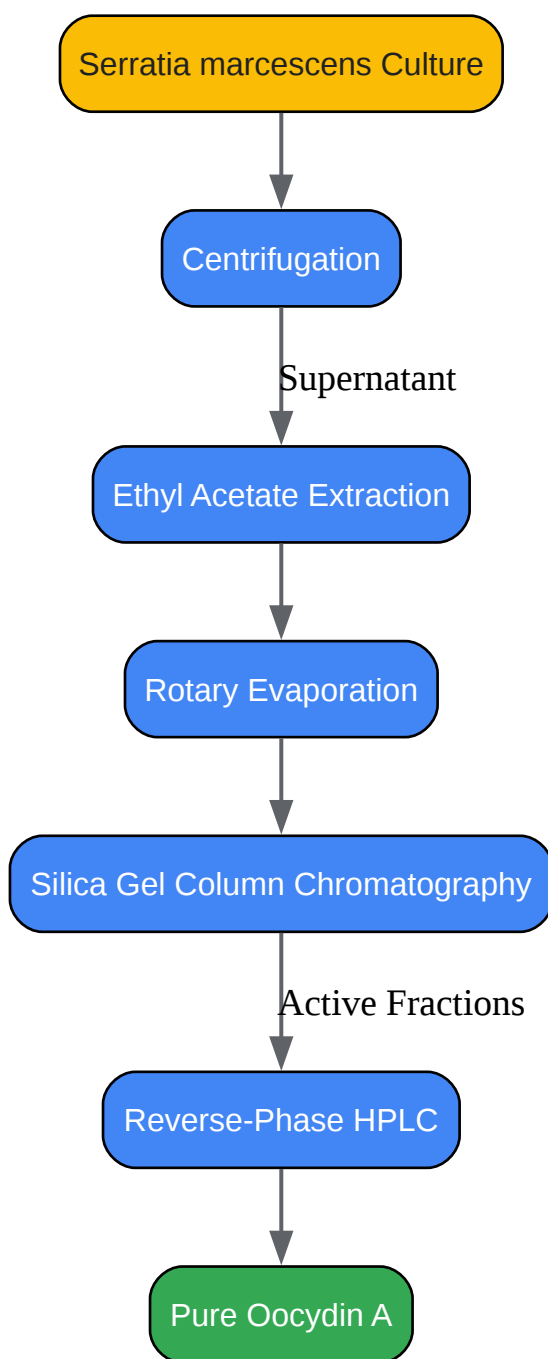
Experimental Protocols

Isolation and Purification of Oocydin A from *Serratia marcescens*

This protocol is based on the methods described by Strobel et al. (1999).

- **Culturing:** *Serratia marcescens* (strain MSU97) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-30°C with shaking for 5-7 days.
- **Extraction:** The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an equal volume of ethyl acetate.

- **Concentration:** The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator.
- **Chromatography:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Oocydin A** are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure **Oocydin A**.



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Figure 3. Workflow for the isolation and purification of **Oocydin A**.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of **Oocydin A**.

- Inoculum Preparation: Prepare a standardized suspension of the fungal or oomycete test organism in a suitable broth medium (e.g., RPMI-1640 for fungi).
- Serial Dilution: Prepare a series of twofold dilutions of **Oocydin A** in a 96-well microtiter plate using the same broth medium.
- Inoculation: Add the fungal/oomycete inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for fungi) for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **Oocydin A** that causes a significant inhibition of visible growth of the test organism.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for assessing the cytotoxicity of **Oocydin A** against cancer cell lines.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Oocydin A** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[\[8\]](#)[\[12\]](#)
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

Oocydin A is a promising natural product with a unique chemical structure and potent biological activities. Its efficacy against plant pathogens and cancer cells warrants further investigation for its potential development into new therapeutic agents or agricultural products. This guide provides a foundational resource for researchers interested in exploring the chemical and biological facets of **Oocydin A**. Further studies are needed to fully elucidate its spectroscopic properties, detailed mechanism of action, and to optimize its production and synthesis for broader applications.

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- To cite this document: BenchChem. [Oocydin A chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253198#oocydin-a-chemical-structure-and-properties>]

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